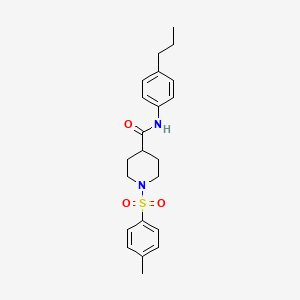

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUJUZLUACVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-propylbenzylamine with piperidine-4-carboxylic acid under appropriate conditions to form the desired piperidine derivative. The tosylation of the piperidine ring is achieved using tosyl chloride in the presence of a base such as pyridine. The final step involves the formation of the carboxamide group through the reaction of the tosylated piperidine with an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide has been studied for its pharmacological properties, particularly as a potential inhibitor of specific enzymes and receptors.

Enzyme Inhibition

Research indicates that derivatives of piperidine compounds, including this compound, may act as inhibitors of enzymes involved in lipid metabolism. These compounds can modulate the levels of bioactive lipids, which are crucial in various physiological processes. For instance, studies have shown that similar compounds can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of endocannabinoids and other lipid mediators .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research on related compounds has demonstrated effects on emotional behavior and neuroprotection, indicating that this compound could have implications in treating mood disorders or neurodegenerative diseases .

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis. Its structural features allow for modifications that can yield a range of derivatives with varied biological activities.

Synthesis of Derivatives

The tosyl group in this compound is a useful leaving group in nucleophilic substitution reactions, facilitating the synthesis of various piperidine derivatives. This aspect is particularly important for developing new pharmaceuticals with targeted actions .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several domains:

Pain Management

Given its potential to modulate lipid signaling pathways, this compound may be investigated for analgesic properties. Compounds that influence endocannabinoid levels have shown promise in pain management therapies .

Treatment of Cardiovascular Disorders

Research into potassium channel modulators has highlighted the importance of piperidine derivatives in cardiovascular health. Compounds similar to this compound could be evaluated for their ability to activate or inhibit ion channels relevant to cardiac function .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

- N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Structural Differences: Replaces the 4-propylphenyl group with a 4-chlorophenyl moiety and introduces a triazolopyridazine ring. The triazolopyridazine ring introduces planar rigidity, which may influence solubility and crystallinity .

- AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) Structural Differences: Substitutes the tosyl group with a pyrrolopyrimidine ring and replaces 4-propylphenyl with a 4-chlorophenyl-hydroxypropyl chain. Functional Impact: These modifications confer potent Akt kinase inhibition (IC₅₀ < 10 nM) and reduced hERG affinity, critical for cardiovascular safety in drug development. The hydroxypropyl chain enhances solubility and metabolic stability .

Analogs in Polymer Science

- 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol Structural Differences: A sugar-derived compound with dual 4-propylphenyl methylene groups. Functional Impact: Acts as a nucleating/clarifying agent in isotactic polypropylene, improving optical clarity by 40% and mechanical strength by 15% compared to unmodified polymers .

Fluorophenyl Derivatives

- 4-(4-Fluorophenyl)piperidine

- Structural Differences : Replaces the 4-propylphenyl-carboxamide with a 4-fluorophenyl group directly attached to piperidine.

- Functional Impact : Fluorine’s electronegativity increases metabolic resistance and lipophilicity (logP ~2.5), making it suitable for central nervous system-targeting drugs .

Research Findings and Data Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Data inferred from analog N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide .

Biological Activity

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the areas of antioxidant properties and enzyme inhibition. This article synthesizes findings from various research studies, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives characterized by a tosyl group and a propylphenyl moiety. The presence of these functional groups is crucial for its biological activity.

2.1 Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant antioxidant activity with an IC50 value of approximately 18.17 µg/mL, comparable to ascorbic acid (IC50 = 7.83 µg/mL) . This suggests that this compound can effectively neutralize free radicals, potentially mitigating oxidative stress-related damage.

2.2 Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for anti-melanogenic agents. The compound demonstrated moderate inhibitory activity against tyrosinase, with an IC50 value of 16.5 ± 0.37 µM . This inhibition can be attributed to the structural features of the compound that allow it to interact with the active site of the enzyme, similar to other known inhibitors like kojic acid (IC50 = 15.9 ± 2.5 µM) .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its chemical structure:

| Structural Feature | Activity |

|---|---|

| Tosyl Group | Enhances solubility and stability |

| Propylphenyl Moiety | Contributes to hydrophobic interactions with target enzymes |

| Carboxamide Group | Potential hydrogen bond donor |

The presence of hydroxyl or methoxy groups on the aromatic rings significantly enhances tyrosinase inhibition, indicating that modifications to these groups could lead to more potent derivatives .

4. Case Studies and Experimental Findings

Several studies have reported on the synthesis and biological evaluation of related compounds, providing insights into their mechanisms of action:

- Study on Derivatives : A series of piperidine derivatives were synthesized and tested for their antioxidant and tyrosinase inhibitory activities. The most potent compounds showed IC50 values significantly lower than those of standard inhibitors .

- Cell Viability Assays : In vitro assays demonstrated that selected derivatives exhibited no cytotoxic effects up to concentrations of 10 µM, indicating a favorable safety profile for further development .

5. Conclusion

This compound shows promising biological activities, particularly in antioxidant capacity and enzyme inhibition related to melanin production. The structure-activity relationship studies suggest that modifications to its chemical structure could enhance its efficacy as a therapeutic agent against oxidative stress-related conditions and hyperpigmentation disorders.

Further research is warranted to explore its full potential in clinical applications, including detailed in vivo studies and assessments of long-term safety profiles.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized piperidine intermediates. For example, analogous compounds (e.g., N-(1-benzyl) derivatives) are synthesized via nucleophilic substitution or condensation reactions. A common approach includes:

- Step 1 : Tosylation of piperidine-4-carboxylic acid derivatives using tosyl chloride under anhydrous conditions .

- Step 2 : Coupling the tosylated intermediate with 4-propylphenylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Key characterization involves ¹H/¹³C NMR , FT-IR (amide C=O stretch ~1650 cm⁻¹), and HPLC-MS to confirm purity (>95%) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar carboxamides:

- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .

- Mitigation : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation via wet handling .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for bronchospasm .

Q. How is the compound characterized for structural validation?

Standard techniques include:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., chair conformation of piperidine rings, as seen in related N-(4-chlorophenyl) analogs ).

- Spectroscopy : NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, tosyl methyl at δ 2.4 ppm) .

- Thermal analysis : TGA/DSC to assess decomposition profiles (>200°C typical for carboxamides) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths/angles and identifies non-covalent interactions (e.g., N–H⋯O hydrogen bonds forming C(4) chains ). For example:

- Piperidine ring conformation : Chair vs. boat conformations influence steric interactions with target proteins .

- Torsion angles : Analyze tosyl group orientation relative to the carboxamide moiety to predict reactivity .

- Data interpretation : Use Olex2 or Mercury for visualization and validation against calculated DFT models .

Q. How to address contradictions in structure-activity relationship (SAR) data?

Contradictions may arise from assay variability or unaccounted physicochemical properties. A systematic approach includes:

- Dose-response curves : Test multiple concentrations to confirm potency trends (e.g., IC₅₀ shifts in kinase inhibition assays) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with analogs (e.g., AZD5363’s interactions with Akt kinases) .

- Meta-analysis : Cross-reference with databases (PubChem, ChEMBL) to identify outliers or assay-specific artifacts .

Q. What strategies optimize biological activity while minimizing off-target effects?

- Bioisosteric replacement : Substitute the tosyl group with sulfonamide or acyl sulfonamide to modulate solubility and selectivity .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.